molecular formula C18H26N2O2 B12758767 cis-(+-)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl butylcarbamate CAS No. 139761-07-2

cis-(+-)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl butylcarbamate

Cat. No.: B12758767
CAS No.: 139761-07-2
M. Wt: 302.4 g/mol
InChI Key: JYMNJIDLAQUBDE-DOTOQJQBSA-N
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Description

cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl butylcarbamate is a complex organic compound with a unique structure that includes a hexahydroindeno pyrrole core

Preparation Methods

The synthesis of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl butylcarbamate involves several steps. The synthetic route typically starts with the preparation of the hexahydroindeno pyrrole core, followed by the introduction of the ethyl and butylcarbamate groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl butylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, resulting in specific effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl butylcarbamate can be compared with other similar compounds, such as other hexahydroindeno pyrrole derivatives. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its specific applications and effects. Similar compounds include various derivatives of hexahydroindeno pyrrole with different substituents, which may exhibit different chemical and biological properties .

Properties

CAS No.

139761-07-2

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

[(3aR,8bS)-3-ethyl-2,3a,4,8b-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-butylcarbamate

InChI

InChI=1S/C18H26N2O2/c1-3-5-9-19-18(21)22-14-7-6-13-11-17-15(16(13)12-14)8-10-20(17)4-2/h6-7,12,15,17H,3-5,8-11H2,1-2H3,(H,19,21)/t15-,17+/m0/s1

InChI Key

JYMNJIDLAQUBDE-DOTOQJQBSA-N

Isomeric SMILES

CCCCNC(=O)OC1=CC2=C(C[C@@H]3[C@H]2CCN3CC)C=C1

Canonical SMILES

CCCCNC(=O)OC1=CC2=C(CC3C2CCN3CC)C=C1

Origin of Product

United States

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